4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt
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Overview
Description
4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of both quinoline and naphthalene moieties, linked through an azo group. The sulfonic acid group enhances its solubility in water, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt typically involves the diazotization of 8-hydroxyquinoline followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is usually purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The sulfonic acid group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt involves its ability to form complexes with metal ions. The quinoline and naphthalene moieties provide multiple coordination sites, allowing for strong binding interactions. This complexation can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-[(8-Hydroxy-5-quinolinyl)azo]-benzenesulfonic acid
- 4-[(8-Hydroxy-5-quinolinyl)azo]-benzoic acid
Comparison: While these compounds share similar structural features, 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt is unique due to the presence of the naphthalene moiety, which enhances its solubility and stability. Additionally, the disodium salt form increases its applicability in aqueous environments, making it more versatile for industrial and research purposes.
Properties
Molecular Formula |
C19H11N3Na2O4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
disodium;4-[(8-oxidoquinolin-5-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H13N3O4S.2Na/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15;;/h1-11,23H,(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
XPOJWUXLAIVZHE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC=NC4=C(C=C3)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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